1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-2-26-17-9-4-3-8-16(17)24-18-15-11-23-25(19(15)22-12-21-18)14-7-5-6-13(20)10-14/h3-12H,2H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHPMVCFXFVJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or urea derivative to form the pyrazolopyrimidine core.
Substitution reactions:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the pyrazolopyrimidine core.
Coupling reactions: This compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as antiviral agents. For instance, compounds derived from this scaffold have shown promising activity against the Zika virus. In a study examining structure-activity relationships, modifications to the peripheral rings significantly influenced antiviral efficacy. The presence of electron-withdrawing groups enhanced activity, indicating that derivatives of 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine could serve as effective antiviral agents .
Anticancer Properties
The pyrazolo[3,4-d]pyrimidine framework has also been investigated for anticancer properties. Compounds within this class have demonstrated inhibitory effects on various cancer cell lines. For example, derivatives have been shown to induce apoptosis in human cancer cells by targeting specific signaling pathways. The compound's ability to modulate these pathways makes it a candidate for further exploration in cancer therapy .
Enzyme Inhibition
Another significant application is in enzyme inhibition. Certain pyrazolo[3,4-d]pyrimidines have been identified as inhibitors of kinases and other enzymes involved in disease progression. By selectively inhibiting these enzymes, the compounds can potentially halt disease processes at the molecular level. This property is particularly relevant in the context of targeted cancer therapies .
Study 1: Antiviral Efficacy Against Zika Virus
In a recent investigation, derivatives of pyrazolo[3,4-d]pyrimidines were synthesized and screened for antiviral activity against the Zika virus. The study found that certain modifications led to compounds with low micromolar activity while maintaining low cytotoxicity levels. This highlights the potential of these compounds as therapeutic agents against viral infections .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of pyrazolo[3,4-d]pyrimidines against breast cancer cell lines. The results indicated that specific derivatives induced significant cell death through apoptosis pathways, suggesting their viability as candidates for further development in cancer treatment .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolopyrimidine derivatives, such as:
- 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(3-chlorophenyl)-N-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
These compounds share a similar core structure but differ in the substituents attached to the pyrazolopyrimidine ring
Biological Activity
1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C19H16ClN5O |
| Molecular Weight | 365.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | MQEAYVBDZCPNEP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1CNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that create the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chlorophenyl and ethoxyphenyl groups. Common reagents include chlorinating agents and various catalysts to facilitate the formation of the desired product.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets such as enzymes or receptors. The binding of this compound can modulate enzymatic activities, potentially influencing various biological pathways.
Antiproliferative Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related compounds have shown promising results in inhibiting cell proliferation in breast, colon, and lung cancer models. The exact mechanisms remain under investigation but may involve interference with cell cycle progression or induction of apoptosis.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Anticancer Activity : A study on structurally related pyrazolo[3,4-d]pyrimidines demonstrated significant cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : Research has shown that some pyrazolo[3,4-d]pyrimidine derivatives inhibit specific kinases involved in cancer progression, suggesting a targeted therapeutic potential.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1-(3-Chlorophenyl)-N-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Moderate antiproliferative effects | Enzyme inhibition |
| 1-(3-Chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | High cytotoxicity in specific cancer types | Induction of apoptosis |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves:
- Step 1: Reacting a pyrazolo[3,4-d]pyrimidine core with 3-chlorophenyl groups using alkyl halides or aryl halides in dry acetonitrile (40–60°C, 12–16 hours) .
- Step 2: Introducing the 2-ethoxyphenylamine moiety via Buchwald-Hartwig coupling with Pd catalysts (e.g., Pd₂(dba)₃, XPhos) under inert conditions (100°C, 12 hours) .
- Optimization: Yield improvements (50–70%) are achieved by adjusting stoichiometry (1:1.2 molar ratio of core to aryl halide), using Cs₂CO₃ as a base, and purifying via recrystallization in acetonitrile .
Basic: What analytical techniques are essential for verifying the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 7.3–8.0 ppm for chlorophenyl/ethoxyphenyl groups) and amine NH signals (δ ~10.0 ppm) .
- IR Spectroscopy: Detect key functional groups (e.g., C-Cl stretch at 750 cm⁻¹, NH stretch at 3150–3350 cm⁻¹) .
- HPLC (>95% purity): Use C18 columns with acetonitrile/water gradients (retention time ~8–12 minutes) .
Advanced: How can researchers design experiments to evaluate this compound’s kinase inhibitory activity, and what controls are critical?
Methodological Answer:
- Assay Design: Use in vitro kinase assays (e.g., Src, Fyn) with ATP-concentration gradients (0.1–10 μM) and measure IC₅₀ via luminescence-based ADP detection .
- Controls: Include PP3 (inactive analog) to rule out nonspecific effects and orthovanadate (PTP inhibitor) to assess phosphatase-mediated false positives .
- Data Interpretation: Compare dose-response curves with known inhibitors (e.g., PP2, IC₅₀ = 1 μM for Src) to contextualize potency .
Advanced: How should contradictory data between in vitro and cellular assays for this compound’s efficacy be resolved?
Methodological Answer:
- Potential Causes: Poor cellular permeability or off-target effects.
- Strategies:
- Permeability Testing: Use Caco-2 monolayers to assess passive diffusion (Papp < 1 × 10⁻⁶ cm/s indicates poor uptake) .
- Metabolic Stability: Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation .
- Target Engagement: Employ cellular thermal shift assays (CETSA) to confirm target binding in live cells .
- Example: PP2 showed reduced cellular activity due to efflux pumps, resolved with ABC transporter inhibitors .
Advanced: What computational and experimental approaches are recommended for SAR studies of pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer:
- Computational:
- Experimental:
Basic: What solvent systems and purification methods are optimal for this compound?
Methodological Answer:
- Solubility: DMSO (20 mg/mL), ethanol (2 mg/mL), or DMF (25 mg/mL) for biological assays .
- Purification: Column chromatography (silica gel, hexane/EtOAc 3:1) or recrystallization (acetonitrile) to achieve >95% purity .
Advanced: How can researchers investigate off-target effects of this compound in kinase profiling studies?
Methodological Answer:
- Kinome Screening: Use panels like Eurofins KinaseProfiler™ (≥300 kinases) at 1 μM concentration.
- Selectivity Index: Calculate (IC₅₀ for primary target)/(IC₅₀ for off-target). A ratio >100 indicates high specificity .
- Case Study: SI388 (a related compound) showed >50-fold selectivity for Src over CDK2 .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Storage: -20°C in airtight, light-protected vials with desiccants to prevent hydrolysis of the ethoxy group .
- Stability Monitoring: Perform HPLC monthly; degradation >5% over 6 months warrants reformulation .
Advanced: What in vivo models are appropriate for evaluating this compound’s therapeutic potential?
Methodological Answer:
- Cancer Models: Subcutaneous xenografts (e.g., MDA-MB-231 for breast cancer) with 10–25 mg/kg daily oral dosing .
- PK/PD Analysis: Measure plasma half-life (t₁/₂) via LC-MS/MS and correlate tumor kinase inhibition (e.g., phospho-Src suppression) .
Advanced: How can researchers address low bioavailability of this compound in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
